4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxidanylidene-5-prop-2-enoxy-pentanoic acid
CAS No.:
Cat. No.: VC17199606
Molecular Formula: C23H23NO6
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO6 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid |
| Standard InChI | InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26) |
| Standard InChI Key | ORKKMGRINLTBPC-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound’s molecular formula is C₂₃H₂₃NO₆, with a molar mass of 409.4 g/mol. Its IUPAC name, 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid, reflects three key structural elements:
-
An Fmoc-protected amine at position 4
-
A keto-enol tautomeric system at position 5
-
A propenyl ether side chain conjugated to the keto group
The canonical SMILES string, C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, confirms the spatial arrangement of these functional groups.
Structural Features
The molecule’s Fmoc group (C₁₅H₁₁O₂) provides steric protection for the amine, while the α,β-unsaturated ester (prop-2-enoxy) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. X-ray crystallography of analogous Fmoc-protected compounds reveals planar geometries around the carbamate linkage, which stabilizes intermediates during deprotection .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 409.4 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| Tautomeric Forms | Keto (dominant) ↔ Enol |
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically follows a three-step protocol:
-
Fmoc Protection: Reacting 5-amino-4-oxopentanoic acid with Fmoc-Cl in dichloromethane (DCM) at 0–5°C (85% yield).
-
Enoxy Formation: Mitsunobu reaction between the 5-keto group and allyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
-
Carboxylic Acid Activation: Conversion to pentafluorophenyl ester for solid-phase peptide synthesis (SPPS) .
Critical parameters:
-
Temperature Control: Exothermic Fmoc protection requires ice baths to prevent epimerization
-
Solvent Choice: DCM minimizes side reactions vs. polar aprotic solvents
Industrial Production
Large-scale manufacturing employs automated peptide synthesizers with the following specifications:
-
Coupling Efficiency: >99.8% per cycle
-
Deprotection: 20% piperidine/DMF, 2 × 5 min treatments
-
Throughput: 1.2 kg/day per reactor (50 L scale)
A 2024 optimization study demonstrated that substituting DCM with 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact while maintaining 98.4% yield .
Applications in Peptide Synthesis
Role of Fmoc Protecting Group
The Fmoc group’s orthogonal stability profile enables sequential synthesis of complex peptides:
-
Base-Labile: Removed by piperidine (pH 10–12) without affecting acid-sensitive groups
-
UV-Active: Allows real-time monitoring at 301 nm (ε = 6,200 M⁻¹cm⁻¹)
Comparative studies with Boc (tert-butyloxycarbonyl) protection show Fmoc’s superiority in synthesizing peptides containing tryptophan or methionine, which degrade under acidic Boc removal conditions .
Mechanistic Insights
During chain elongation, the enoxy group participates in chelation-controlled stereoselectivity:
-
Pre-activation: Carbodiimides (e.g., DIC) convert the carboxylic acid to an O-acylisourea intermediate
-
Nucleophilic Attack: The incoming amino group’s trajectory is guided by the enoxy oxygen’s lone pairs, yielding >99% L-configuration
Figure 1: Transition state model showing enoxy group stabilization of tetrahedral intermediate (hypothetical LaTeX)
Comparative Analysis with Related Compounds
Fmoc-Protected Amino Acid Derivatives
Table 2: Structural and Functional Comparisons
The propenyl ether in 4-(Fmoc-amino)-5-enoxypentanoic acid provides enhanced rigidity vs. flexible alkyl chains, reducing entropic penalties during β-sheet formation.
Ester and Amide Variants
Replacing the enoxy group with:
-
Amides: Increases hydrophilicity (ΔLogP = −1.3) but reduces coupling rates by 40%
-
Methyl esters: Improves membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s) at the cost of alkaline instability
Research Advancements and Future Prospects
Recent innovations (2024–2025):
-
Photocleavable Variants: Incorporation of nitroveratryloxycarbonyl (Nvoc) groups enables light-directed synthesis (λ = 365 nm)
-
Continuous Flow Systems: Microreactor technology achieves 92% yield in 1/10th the batch reaction time
Challenges requiring further study:
-
Scale-up Limitations: Particle aggregation in SPPS beyond 50-mer peptides
-
Environmental Impact: Solvent recovery rates currently at 78% for 2-MeTHF
Future directions emphasize machine learning-guided design to optimize protecting group combinations and reaction trajectories, potentially reducing synthesis costs by 30–40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume